O-Methylscopolamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

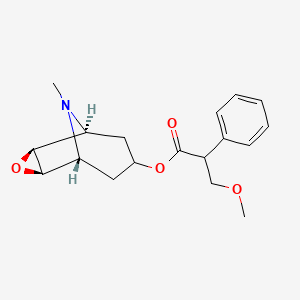

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO4 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-methoxy-2-phenylpropanoate |

InChI |

InChI=1S/C18H23NO4/c1-19-14-8-12(9-15(19)17-16(14)23-17)22-18(20)13(10-21-2)11-6-4-3-5-7-11/h3-7,12-17H,8-10H2,1-2H3/t12?,13?,14-,15+,16-,17+ |

InChI Key |

GWMNMILYYNDRFC-DBPPKFAGSA-N |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(COC)C4=CC=CC=C4 |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(COC)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

O-Methylscopolamine: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Core Summary

O-Methylscopolamine, also known as Methscopolamine or N-Methylscopolamine, is a peripherally acting muscarinic antagonist. As a quaternary ammonium derivative of scopolamine, its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects. This characteristic makes it a valuable compound for therapeutic applications targeting peripheral cholinergic pathways and as a research tool to investigate the function of peripheral muscarinic receptors. This document provides an in-depth technical guide to the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] By binding to these receptors, it blocks the effects of the endogenous neurotransmitter, acetylcholine. This antagonism is not selective for a specific muscarinic receptor subtype and affects M1, M2, and M3 receptors.[1] The blockade of these receptors in various tissues leads to a range of anticholinergic effects.

dot

Figure 1: Competitive antagonism at the muscarinic receptor.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by poor absorption from the gastrointestinal tract and limited distribution across the blood-brain barrier.

| Parameter | Value | Species | Notes |

| Bioavailability (Oral) | 10-25% | Human | Poor and unreliable absorption due to its quaternary ammonium structure.[1] |

| Onset of Action | ~1 hour (oral)[4] | Human | |

| Duration of Action | 4-6 hours (oral)[4] | Human | |

| Distribution | Does not readily cross the blood-brain barrier.[4] | General | As a quaternary ammonium compound, it is completely ionized and has poor lipid solubility.[4] |

| Metabolism | Hepatic | Human | Specific metabolic pathways are not well-documented. |

| Elimination | Primarily renal excretion.[5] | Human | |

| Elimination Half-life | 3-4 hours[3] | Human |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its anticholinergic activity on peripheral muscarinic receptors. These effects are widespread and impact various organ systems.

Key Pharmacodynamic Effects:

-

Gastrointestinal Tract: Inhibition of gastrointestinal motility and reduction in the volume and total acid content of gastric secretions.[2] This forms the basis for its use in treating peptic ulcers.

-

Salivary Glands: Inhibition of salivary excretion, leading to dry mouth (xerostomia).[2]

-

Ocular System: Dilation of the pupil (mydriasis) and inhibition of accommodation (cycloplegia), which can result in blurred vision.[2]

-

Cardiovascular System: Large doses may lead to tachycardia (increased heart rate).[2]

While comprehensive quantitative data on the potency of this compound at different muscarinic receptor subtypes is limited in publicly available literature, studies using radiolabeled N-Methylscopolamine ([³H]NMS) have been crucial in characterizing muscarinic receptors.

| Parameter | Value | Tissue/Receptor | Species |

| Kd for [³H]NMS | 0.128 ± 0.01 nM[5] | Cerebellar granule cells (predominantly M2/M3) | Rat |

| Bmax for [³H]NMS | 1.85 ± 0.01 pmol/mg protein[5] | Cerebellar granule cells | Rat |

| Kd for [³H]NMS | 0.5 nM[6] | Gastric antrum smooth muscle cells (M2) | Rabbit |

It is important to note that N-Methylscopolamine has been observed to exhibit complex binding kinetics, suggesting the existence of high and low-affinity binding sites that may not directly correspond to the M1/M2 receptor subtypes as defined by pirenzepine.[7]

Experimental Protocols

Radioligand Binding Assay ([³H]N-Methylscopolamine)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors using [³H]N-Methylscopolamine.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells).

-

[³H]N-Methylscopolamine ([³H]NMS) as the radioligand.

-

Unlabeled test compound (e.g., this compound).

-

Atropine (for determining non-specific binding).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and a high concentration of atropine (e.g., 5 µM) in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]NMS (typically at or below its Kd), and varying concentrations of the test compound. For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of atropine.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[8]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[8]

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Figure 2: Workflow for a radioligand binding assay.

Isolated Tissue Bath Assay (Guinea Pig Ileum)

This protocol describes a general method for assessing the functional antagonist activity of this compound on smooth muscle contraction in an isolated guinea pig ileum preparation.

Materials:

-

Guinea pig.

-

Krebs-Henseleit or Tyrode's solution.

-

Organ bath system with a force transducer.

-

Agonist (e.g., Acetylcholine or Carbachol).

-

Antagonist (this compound).

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Clean the tissue and cut it into appropriate lengths.

-

Mounting: Mount the ileum segment in the organ bath containing oxygenated physiological salt solution maintained at 37°C. One end of the tissue is fixed, and the other is attached to a force transducer to record isometric contractions.

-

Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a small resting tension, with regular changes of the bathing solution.

-

Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of this compound to the bath and incubate for a specific period (e.g., 30-60 minutes) to allow for receptor equilibration.

-

Second Agonist Curve: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve without a change in the maximum response. The degree of the shift can be used to calculate the pA2 value (the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50), which is a measure of the antagonist's potency.

dot

References

- 1. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 2. Functional role of muscarinic M2 receptors in α,β-methylene ATP induced, neurogenic contractions in guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ascending neural pathways in the isolated guinea-pig ileum: effect of muscarinic M1, M2 and M3 cholinergic antagonists. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay in Summary_ki [bindingdb.org]

What is the chemical structure of O-Methylscopolamine?

An In-depth Technical Guide to O-Methylscopolamine

This guide provides a comprehensive overview of this compound, also known as Methscopolamine, tailored for researchers, scientists, and drug development professionals. It covers the molecule's chemical structure, physicochemical properties, synthesis, and mechanism of action, supported by experimental data and protocols.

Chemical Structure and Properties

This compound is a quaternary ammonium derivative of scopolamine.[1] This structural modification, specifically the methylation of the nitrogen atom in the tropane ring, confers a permanent positive charge to the molecule. This charge limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to its parent compound, scopolamine. It is typically used as a bromide or nitrate salt.[2]

The chemical identity and key properties of this compound are summarized in the table below.

| Property | Data | Reference(s) |

| IUPAC Name | (1R,2R,4S,5S,7S)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium | [3][4] |

| Synonyms | Methscopolamine, N-Methylscopolamine, Hyoscine Methyl Bromide, Scopolamine Methobromide | [5][6][7] |

| Chemical Formula | C18H24NO4+ (Cation) C18H24BrNO4 (Bromide Salt) | [5][8] |

| Molecular Weight | 318.39 g/mol (Cation) 398.30 g/mol (Bromide Salt) | |

| CAS Number | 155-41-9 (Bromide Salt) | [5] |

| Appearance | White crystalline solid or powder | |

| Solubility | Freely soluble in water, slightly soluble in alcohol | [9] |

| Melting Point | ~225°C with decomposition (Bromide Salt) | [9] |

Synthesis

This compound is synthesized via the N-alkylation of scopolamine. This process involves the reaction of the tertiary amine in the scopolamine molecule with a methylating agent, which results in the formation of the quaternary ammonium salt.

Experimental Protocol: Synthesis of this compound Bromide

This protocol is a representative method for the synthesis of this compound bromide from scopolamine hydrobromide.

Materials:

-

Scopolamine hydrobromide

-

Methyl bromide (or an alternative methylating agent like methyl iodide)

-

Anhydrous solvent (e.g., acetonitrile or acetone)

-

Inert gas (e.g., Nitrogen or Argon)

-

Stirring apparatus and reaction vessel

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/ether mixture)

Procedure:

-

Preparation: Scopolamine free base is prepared from scopolamine hydrobromide by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction into an organic solvent. The solvent is then dried and evaporated to yield the free base.

-

Reaction Setup: The scopolamine free base is dissolved in an anhydrous solvent within a reaction vessel under an inert atmosphere.

-

Methylation: Methyl bromide is bubbled through the solution, or a molar equivalent is added. The reaction mixture is stirred at room temperature or with gentle heating to facilitate the quaternization of the nitrogen atom.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (scopolamine) is consumed.

-

Isolation: Upon completion, the product, this compound bromide, often precipitates from the reaction mixture as it is a salt and less soluble in the organic solvent. The precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield pure, crystalline this compound bromide.

-

Characterization: The final product is dried under vacuum, and its identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Mechanism of Action and Pharmacology

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It exhibits high affinity for all five subtypes of muscarinic receptors (M1-M5), effectively blocking the actions of the endogenous neurotransmitter, acetylcholine.

Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. Their signaling can be broadly categorized based on the G-protein they couple with:

-

M1, M3, M5 Receptors: Couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2, M4 Receptors: Couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

As an antagonist, this compound binds to the orthosteric site on these receptors without activating them, thereby preventing acetylcholine from binding and initiating these downstream signaling cascades.

Caption: Antagonistic action of this compound on muscarinic receptor signaling pathways.

Pharmacological Data

The potency of this compound has been quantified through various in vitro and in vivo studies.

| Parameter | Receptor/Model | Value | Reference(s) |

| Dissociation Constant (Kd) | Muscarinic M1 | 0.25 nM | [5] |

| Muscarinic M2 | 0.37 nM | [5] | |

| Muscarinic M3 | 0.23 nM | [5] | |

| Muscarinic M4 | 0.22 nM | [5] | |

| Muscarinic M5 | 0.30 nM | [5] | |

| Effective Dose (ED50) | Gastric Ulcer (rat) | 0.4 µg/kg | [5] |

| Pupillary Reflex (rat) | 3.6 µg/kg | [5] | |

| Effective Dose (ED200) | Pupil Diameter (rat) | 1.8 µg/kg | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a specific muscarinic receptor subtype using radiolabeled N-methylscopolamine ([3H]-NMS).

Materials:

-

Cell membranes from a cell line stably expressing a human muscarinic receptor subtype (e.g., M1, M2, M3).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Unlabeled this compound (competitor ligand).

-

Atropine (for determining non-specific binding).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: A suspension of cell membranes is prepared and diluted in the assay buffer to a final protein concentration of approximately 10-15 µ g/well .

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, [3H]-NMS (at a concentration near its Kd, e.g., 0.2-1.0 nM), and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (e.g., 1 µM).

-

Competitive Binding: Cell membranes, [3H]-NMS, and varying concentrations of unlabeled this compound.

-

-

Incubation: The plate is incubated for 120 minutes at 25-30°C to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition assay is fitted to a one-site competition model using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Assay of Pupillary Light Reflex in Rats

This protocol is based on the methodology used to assess the antimuscarinic effects of this compound on the eye.

Materials:

-

Male Wistar rats (200-250g).

-

This compound bromide dissolved in saline.

-

Saline solution (vehicle control).

-

Pupillometer or a suitable camera with a fixed light source for measuring pupil diameter.

-

Apparatus for drug administration (e.g., subcutaneous injection).

Procedure:

-

Acclimatization: Animals are acclimatized to the experimental room and handling procedures for several days prior to the experiment.

-

Baseline Measurement: The baseline pupil diameter and the pupillary light reflex (constriction in response to a light stimulus) are measured for each rat before any treatment.

-

Drug Administration: Rats are divided into groups and administered different doses of this compound or vehicle control via subcutaneous injection.

-

Post-treatment Measurement: At fixed time points after drug administration (e.g., 15, 30, 60, 120 minutes), the pupil diameter and the light reflex are measured again. The light reflex is assessed by measuring the degree of pupil constriction in response to a standardized light pulse.

-

Data Analysis: The change in pupil diameter and the inhibition of the pupillary light reflex are calculated for each dose group compared to the control group. A dose-response curve is generated, and the ED50 value—the dose required to produce 50% of the maximal effect—is determined using regression analysis.

Caption: Experimental workflow for the rat pupillary reflex assay.

References

- 1. researchgate.net [researchgate.net]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Binding of N-methylscopolamine to the extracellular domain of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Routine synthesis of N-[11C-methyl]scopolamine by phosphite mediated reductive methylation with [11C]formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Routine synthesis of N-[11C-methyl]scopolamine by phosphite mediated reductive methylation with [11C]formaldehyde. | Semantic Scholar [semanticscholar.org]

O-Methylscopolamine (Methscopolamine Bromide): A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of O-Methylscopolamine, more commonly known as Methscopolamine. As a quaternary ammonium derivative of scopolamine, it functions as a muscarinic antagonist.[1][2][3] This document details the experimental protocols for its synthesis, presents key characterization data in a structured format, and illustrates relevant biological and experimental workflows.

Synthesis of Methscopolamine Bromide

The synthesis of Methscopolamine bromide is achieved through the quaternization of the tertiary amine in scopolamine via N-methylation. This is typically accomplished by reacting scopolamine with a methylating agent, such as methyl bromide.[1][2]

1.1. Experimental Protocol: N-methylation of Scopolamine

This protocol is adapted from analogous quaternization procedures for tropane alkaloids.

Materials:

-

Scopolamine

-

Methyl bromide (or a suitable methylating agent)

-

Anhydrous acetone (or another suitable aprotic solvent like Tetrahydrofuran)

-

Methanol (for recrystallization)

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve scopolamine (1 equivalent) in anhydrous acetone. The concentration should be sufficient to fully dissolve the starting material.

-

Addition of Methylating Agent: While stirring, add methyl bromide (a slight excess, e.g., 1.1-1.2 equivalents) to the solution. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of methyl bromide.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours (e.g., 2-4 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the quaternary ammonium salt, Methscopolamine bromide, will often precipitate out of the acetone solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

-

Purification: The crude product is collected by filtration and washed with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/diethyl ether.[4][5]

-

Drying: The purified white crystalline product is dried under vacuum to remove residual solvents.

1.2. Synthesis Workflow

Caption: Workflow for the synthesis of Methscopolamine Bromide.

Characterization of Methscopolamine Bromide

The structural and physicochemical properties of the synthesized Methscopolamine bromide are confirmed through various analytical techniques.

2.1. Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₄BrNO₄ | [1] |

| Molecular Weight | 398.29 g/mol | [1] |

| Melting Point | ~225 °C (with decomposition) | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Freely soluble in water, slightly soluble in alcohol, insoluble in acetone and chloroform. | [1] |

2.2. Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of Methscopolamine bromide provides key information about its proton environment. The following data is for a spectrum recorded at 400 MHz in D₂O.

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 7.451 | m | Aromatic protons (C₆H₅) | [6] |

| 7.420 | m | Aromatic protons (C₆H₅) | [6] |

| 7.381 | m | Aromatic protons (C₆H₅) | [6] |

| 5.127 | t | H7 (proton on carbon bearing the ester) | [6] |

| 4.2-4.3 | m | H3 (proton adjacent to the tropic acid ester) | |

| 3.9-4.0 | m | CH₂OH protons | |

| 3.2-3.4 | m | Protons adjacent to the quaternary nitrogen | |

| 3.1, 3.4 | s | N⁺-(CH₃)₂ protons | |

| 2.2-2.6 | m | Alicyclic protons | |

| 1.8-2.1 | m | Alicyclic protons |

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (ester carbonyl) |

| ~135 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~70 | C7 (carbon bearing the ester) |

| ~65 | C1, C5 (bridgehead carbons) |

| ~63 | CH₂OH |

| ~57 | C2, C4 (epoxide carbons) |

| ~54 | N⁺-(CH₃)₂ |

| ~53 | C3 (carbon adjacent to tropic acid ester) |

| ~25-30 | C6, C8 (alicyclic carbons) |

2.2.3. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation | Reference(s) |

| 318.2 | [M]⁺ (C₁₈H₂₄NO₄⁺), Molecular ion (cation) | [1] |

| 154 | Fragment corresponding to the scopine base | |

| 138 | Further fragmentation of the scopine moiety | |

| 103 | Fragment corresponding to the tropic acid moiety (C₆H₅CH(CH₂OH)) | |

| 94 | Tropylium ion (C₇H₇⁺) from the tropic acid moiety | [6] |

2.3. Characterization Workflow

Caption: Workflow for the characterization of Methscopolamine Bromide.

Mechanism of Action and Signaling Pathway

Methscopolamine bromide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][7] It blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting the physiological responses mediated by the parasympathetic nervous system.[1][7] Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the modulation of ion channels.[8][9] Methscopolamine, as a non-selective antagonist, blocks both of these major signaling cascades.

3.1. Muscarinic Antagonist Signaling Pathway

Caption: Signaling pathway of muscarinic receptors and their blockade by Methscopolamine.

References

- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methscopolamine bromide(155-41-9) 1H NMR [m.chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Journey of a Muscarinic Antagonist: A Technical Guide to the Discovery and History of N-Methylscopolamine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of N-Methylscopolamine, a quaternary ammonium derivative of scopolamine. It is important to note that the term "O-Methylscopolamine" does not correspond to a widely recognized or studied compound in the scientific literature. Therefore, this document will focus on N-Methylscopolamine, also known as Methscopolamine, which is the scientifically pertinent and extensively researched molecule. This guide will delve into the historical milestones, synthetic methodologies, and key experimental findings that have shaped our understanding of this potent muscarinic antagonist.

N-Methylscopolamine, patented in 1902 and approved for medical use in 1947, has a long history in therapeutics.[1] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors.[1] Unlike its parent compound, scopolamine, the quaternary ammonium structure of N-Methylscopolamine limits its ability to cross the blood-brain barrier. This property significantly reduces central nervous system side effects, making it a valuable therapeutic agent for various peripheral conditions.

This guide will present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of relevant pathways and workflows to offer a thorough technical resource for the scientific community.

Historical Timeline

The development of N-Methylscopolamine is rooted in the broader history of anticholinergic drug discovery, stemming from the study of natural alkaloids found in plants of the Solanaceae family.

References

An In-Depth Technical Guide to O-Methylscopolamine: IUPAC Nomenclature and Synonyms

This technical guide provides a comprehensive overview of the chemical identity of O-Methylscopolamine, focusing on its formal IUPAC name and its various synonyms encountered in scientific literature and commercial products. This document is intended for researchers, scientists, and professionals in drug development who require precise chemical information.

IUPAC Name

The formal name of a chemical compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides an unambiguous description of its molecular structure. For this compound, the following IUPAC name is recognized:

-

(1R,2R,4S,5S)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium [1][2]

It is important to note that slight variations in the stereochemical descriptors may be found in different databases, but they refer to the same core molecular entity. Another commonly cited IUPAC name is:

-

[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate[2]

This compound is a quaternary ammonium derivative of scopolamine.[2][3] The approved drug form often consists of N-methyl scopolamine and a bromide ion.[1]

Synonyms

This compound is known by a multitude of synonyms in scientific literature, pharmacological databases, and as commercial brand names. This extensive list reflects its history of use and study. The synonyms can be categorized as follows:

Common Chemical Names:

Salt Forms and Derivatives:

Trade and Brand Names:

Other Synonyms:

-

Epoxymethamine Bromide[5]

-

Epoxytropine Tropate Methylbromide[5]

-

Lescopine Bromide[5]

-

Methoscopylamine Bromide[5]

This guide will be expanded with quantitative data, experimental protocols, and visualizations in subsequent sections to provide a complete technical overview for the scientific community.

References

- 1. N-methyl scopolamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. N-Methylscopolamine | C18H24NO4+ | CID 71183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. online-medical-dictionary.org [online-medical-dictionary.org]

- 5. ClinPGx [clinpgx.org]

- 6. onelook.com [onelook.com]

- 7. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Muscarinic Acetylcholine Receptor Binding of N-Methylscopolamine

A Note on Nomenclature: The term "O-Methylscopolamine" is not standard in the reviewed scientific literature. The widely studied and utilized compound is the N-methylated derivative of scopolamine, known as N-Methylscopolamine or Methscopolamine . This guide will focus on this compound, which is a quaternary ammonium derivative of scopolamine and a potent muscarinic acetylcholine receptor antagonist.[1][2]

Introduction

N-Methylscopolamine (NMS) is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist that is structurally similar to the endogenous neurotransmitter, acetylcholine.[2][3] As a quaternary ammonium compound, its positive charge limits its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor function with reduced central nervous system effects.[4] This technical guide provides a comprehensive overview of the binding characteristics of N-Methylscopolamine to muscarinic receptors, detailing quantitative binding data, experimental protocols, and associated signaling pathways for researchers, scientists, and drug development professionals.

Quantitative Binding Data

N-Methylscopolamine exhibits high affinity for all five muscarinic receptor subtypes (M1-M5). The following tables summarize key quantitative binding parameters for N-Methylscopolamine, primarily from radioligand binding assays using tritiated N-Methylscopolamine ([³H]NMS).

| Receptor Subtype | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Tissue/Cell Line | Reference |

| M1 | [³H]NMS | 0.25 | - | Recombinant | [5] |

| M2 | [³H]NMS | 0.37 | - | Recombinant | [5] |

| M3 | [³H]NMS | 0.23 | - | Recombinant | [5] |

| M4 | [³H]NMS | 0.22 | - | Recombinant | [5] |

| M5 | [³H]NMS | 0.3 | - | Recombinant | [5] |

| Mixed (M1-M4) | [³H]NMS | 0.025 | 11,800 (nmol/g wet weight) | Mixture of Tissues | [6] |

| Cardiac Myocytes | [³H]NMS | 0.27 (at 4°C) | 15.8 (fmol/25x10³ cells) | Isolated Rat Ventricular Myocytes | [7] |

| Cardiac Myocytes | [³H]NMS | 0.23 (at 30°C) | 22.1 (fmol/25x10³ cells) | Isolated Rat Ventricular Myocytes | [7] |

| Receptor Subtype | Antagonist | Ki (nM) | Assay Type | Tissue/Cell Line | Reference |

| M1 | Pirenzepine | - | [³H]NMS Competition | Rat Brain | [8] |

| M2 | AF-DX 116 | - | [³H]NMS Competition | Rat Brain | [8] |

| M3 | 4-DAMP | - | [³H]NMS Competition | Rat Brain | [8] |

| M4 | Himbacine | - | [³H]NMS Competition | Rat Brain | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of N-Methylscopolamine binding. Below are protocols for key experiments.

Radioligand Binding Assay for Muscarinic Receptors using [³H]N-Methylscopolamine

This assay determines the affinity (Kd) and density (Bmax) of muscarinic receptors.

Materials:

-

Membrane Preparation: Homogenates from tissues (e.g., rat brain, heart) or cells expressing muscarinic receptors.[7][8]

-

Radioligand: [³H]N-Methylscopolamine ([³H]NMS).

-

Assay Buffer: e.g., Tris-HCl buffer.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist, such as atropine (1 µM).

-

Glass Fiber Filters

-

Scintillation Cocktail

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Incubation: Incubate the membrane preparation with varying concentrations of [³H]NMS in the assay buffer. For each concentration, prepare tubes for total binding and non-specific binding (containing atropine).

-

Equilibration: Allow the binding to reach equilibrium. Incubation times and temperatures may vary (e.g., 2 hours at 25°C).[9]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculate by subtracting non-specific binding from total binding.

-

Saturation Analysis: Plot specific binding against the concentration of [³H]NMS. The data can be fitted to a one-site binding model to determine Kd and Bmax.

-

Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (e.g., a new drug candidate) for the muscarinic receptor.

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of [³H]NMS (typically at or near its Kd) and a range of concentrations of the unlabeled competitor compound.

-

Follow steps 3-5 of the radioligand binding assay protocol.

-

Data Analysis:

-

Plot the percentage of specific [³H]NMS binding against the log concentration of the competitor.

-

Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific [³H]NMS binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Analysis for Functional Antagonism (pA₂)

Schild analysis is used to determine the affinity (pA₂) of a competitive antagonist from functional assays.[10]

Procedure:

-

Generate a concentration-response curve for a muscarinic agonist (e.g., carbachol) in a functional assay (e.g., muscle contraction).

-

Repeat the agonist concentration-response curve in the presence of several fixed concentrations of the antagonist (N-Methylscopolamine). A competitive antagonist will cause a parallel rightward shift of the agonist curve.[10]

-

Calculate the Dose Ratio (DR): For each antagonist concentration, calculate the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist alone.

-

Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.

-

Determine pA₂: For a competitive antagonist, the plot should be linear with a slope of 1. The x-intercept is the pA₂, which is the negative logarithm of the antagonist's dissociation constant (KB).

Signaling Pathways and Visualizations

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The five subtypes are broadly categorized based on their G-protein coupling:

-

M₁, M₃, and M₅ receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[2]

-

M₂ and M₄ receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

As an antagonist, N-Methylscopolamine blocks the binding of acetylcholine and other muscarinic agonists, thereby inhibiting these signaling cascades.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Caption: Experimental Workflow for Radioligand Binding Assays.

Caption: Logical Flow of Schild Analysis for pA₂ Determination.

Conclusion

N-Methylscopolamine is a high-affinity, non-selective muscarinic antagonist that serves as an indispensable tool in pharmacological research. Its binding characteristics have been extensively quantified, and the protocols for these determinations are well-established. The provided data, methodologies, and pathway diagrams offer a foundational resource for professionals engaged in the study of the muscarinic cholinergic system and the development of novel therapeutics targeting these receptors.

References

- 1. N-Methylscopolamine | C18H24NO4+ | CID 71183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Methscopolamine: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 7. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]

- 8. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Pharmacodynamics of O-Methylscopolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylscopolamine, also known as Methscopolamine, is a peripherally acting competitive antagonist of muscarinic acetylcholine receptors (mAChRs). As a quaternary ammonium derivative of scopolamine, its structure confers a positive charge, which significantly limits its ability to cross the blood-brain barrier.[1] This property leads to a pharmacological profile characterized by potent peripheral anticholinergic effects with minimal central nervous system involvement.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, receptor binding affinity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors.[1][2] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are widely distributed throughout the body, mediating a variety of physiological functions.[3] By inhibiting ACh-induced activation of these receptors, this compound effectively attenuates parasympathetic nervous system activity.[4] This antagonism results in a range of physiological effects, including the reduction of gastric acid secretion, inhibition of gastrointestinal motility, and decreased salivation.[5]

Receptor Binding Affinity

The affinity of this compound for muscarinic receptor subtypes is a critical determinant of its pharmacological profile. This is typically quantified using radioligand binding assays, where the displacement of a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]NMS), by unlabeled this compound is measured. The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |

| M1 | Rat Forebrain | [³H]NMS | Data not available in searched literature | |

| M2 | Rat Heart | [³H]NMS | Data not available in searched literature | |

| M3 | Glandular Tissue | [³H]NMS | Data not available in searched literature | |

| M4 | Rat Striatum | [³H]NMS | Data not available in searched literature | |

| M5 | - | [³H]NMS | Data not available in searched literature |

Note: While specific Ki values for this compound across all five muscarinic receptor subtypes were not available in the searched literature, it is established as a non-selective muscarinic antagonist. The radioligand [³H]N-methylscopolamine is widely used to label muscarinic receptors for the determination of binding affinities of other antagonists.[6][7]

Signaling Pathways

Muscarinic acetylcholine receptors couple to different G-proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11] this compound, by blocking the binding of acetylcholine, prevents the initiation of these signaling pathways.

Experimental Protocols

The pharmacodynamic properties of this compound are characterized using a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.

1. Materials:

- Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

- [³H]N-methylscopolamine ([³H]NMS) as the radioligand.

- Unlabeled this compound bromide.

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Wash buffer (ice-cold assay buffer).

- 96-well filter plates (e.g., GF/B glass fiber).

- Scintillation cocktail.

- Liquid scintillation counter.

2. Procedure:

- Prepare serial dilutions of unlabeled this compound in assay buffer.

- In a 96-well plate, add in the following order:

- Assay buffer.

- A fixed concentration of [³H]NMS (typically at or near its Kd).

- The serially diluted this compound or vehicle (for total binding) or a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding).

- Cell membrane preparation.

- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Dry the filter plate.

- Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Plot the percentage of specific binding of [³H]NMS against the logarithm of the this compound concentration.

- Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare_Reagents" [label="Prepare Reagents\n(Membranes, [3H]NMS, this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Incubation" [label="Incubate\n(Reagents in 96-well plate)", fillcolor="#FBBC05", fontcolor="#202124"];

"Filtration" [label="Rapid Filtration\n& Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Counting" [label="Scintillation Counting", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Data_Analysis" [label="Data Analysis\n(IC50 & Ki determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reagents";

"Prepare_Reagents" -> "Incubation";

"Incubation" -> "Filtration";

"Filtration" -> "Counting";

"Counting" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Functional Assay (Calcium Mobilization Assay)

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.

1. Materials:

- Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-M1, HEK-M3).

- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

- A muscarinic agonist (e.g., carbachol or acetylcholine).

- This compound bromide.

- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

2. Procedure:

- Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

- Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.

- Wash the cells with assay buffer to remove excess dye.

- Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

- Place the plate in the fluorescence reader and measure the baseline fluorescence.

- Add a fixed concentration of the agonist (typically the EC80) to all wells and immediately measure the change in fluorescence over time.

3. Data Analysis:

- Determine the peak fluorescence response for each well.

- Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Culture" [label="Plate & Culture Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

"Dye_Loading" [label="Load with Calcium Dye", fillcolor="#FBBC05", fontcolor="#202124"];

"Drug_Addition" [label="Add this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Agonist_Stimulation" [label="Add Agonist & Measure Fluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Data_Analysis" [label="Data Analysis\n(IC50 determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture";

"Cell_Culture" -> "Dye_Loading";

"Dye_Loading" -> "Drug_Addition";

"Drug_Addition" -> "Agonist_Stimulation";

"Agonist_Stimulation" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Schild Analysis

Schild analysis is a classical pharmacological method used to characterize the nature of antagonism (i.e., competitive vs. non-competitive) and to determine the equilibrium dissociation constant (KB) of an antagonist.[12][13]

1. Experimental Design:

- Perform a functional assay (e.g., muscle contraction in an organ bath or a cellular response assay) to generate a concentration-response curve for a muscarinic agonist.

- Repeat the agonist concentration-response curve in the presence of several fixed concentrations of this compound.

2. Procedure:

- Prepare a tissue or cell preparation that exhibits a measurable response to a muscarinic agonist.

- Generate a cumulative concentration-response curve for the agonist.

- Wash the preparation to return to baseline.

- Incubate the preparation with a fixed concentration of this compound for a time sufficient to reach equilibrium.

- Generate a second agonist concentration-response curve in the presence of the antagonist.

- Repeat steps 3-5 with at least two other concentrations of this compound.

3. Data Analysis:

- For each concentration of this compound, calculate the dose ratio (r), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

- Create a Schild plot by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

- Perform a linear regression on the data points.

- The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the KB. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[12][14]

Conclusion

This compound is a potent, peripherally acting muscarinic antagonist. Its pharmacodynamic profile is defined by its competitive and non-selective antagonism at all five muscarinic acetylcholine receptor subtypes, leading to a reduction in parasympathetic tone. The quaternary ammonium structure of this compound restricts its central nervous system penetration, thereby minimizing centrally mediated side effects. The experimental protocols detailed in this guide, including radioligand binding assays, functional assays, and Schild analysis, are fundamental for the comprehensive characterization of its pharmacodynamic properties and are essential tools for researchers and drug development professionals in the field of cholinergic pharmacology. Further studies to precisely determine the Ki values of this compound for each of the five human muscarinic receptor subtypes would provide a more complete understanding of its receptor interaction profile.

References

- 1. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 13. onemol.org.uk [onemol.org.uk]

- 14. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

O-Methylscopolamine: A Technical Guide to a Quaternary Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylscopolamine, also known as Methscopolamine or N-Methylscopolamine, is a quaternary ammonium derivative of scopolamine that functions as a competitive, non-selective muscarinic acetylcholine receptor (mAChR) antagonist. Its quaternary structure significantly limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects while maintaining potent peripheral anticholinergic activity. This property has led to its clinical use in treating conditions characterized by smooth muscle spasms and hypersecretion, such as peptic ulcers and gastrointestinal cramping. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways and experimental workflows.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are involved in a wide range of physiological functions, making them important targets for therapeutic intervention. This compound acts as a competitive antagonist at these receptors, blocking the binding of acetylcholine and thereby inhibiting its effects.[1] Its clinical utility stems from its ability to relax smooth muscle and reduce secretions in the gastrointestinal and respiratory tracts.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the binding of acetylcholine to muscarinic receptors on smooth muscle cells and glandular cells.[2] This antagonism prevents the activation of downstream signaling pathways, leading to a reduction in smooth muscle contraction and glandular secretions.

The five muscarinic receptor subtypes couple to different G-protein signaling pathways:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.

-

M2 and M4 receptors primarily couple to Gi/o proteins.

Antagonism of these pathways by this compound leads to its observed physiological effects.

Quantitative Pharmacological Data

Studies have shown that N-Methylscopolamine exhibits anomalous binding interactions, suggesting heterogeneity in muscarinic receptors that does not strictly align with the M1/M2 classification defined by pirenzepine.[2][3] It has been noted to label only a fraction of the total muscarinic receptors recognized by [³H]quinuclidinyl benzilate in brain tissue.[2]

For the purpose of this guide, the following table summarizes the general affinity profile based on available information. Researchers are advised to consult specific studies for detailed binding characteristics under their experimental conditions.

| Receptor Subtype | G-Protein Coupling | Binding Affinity (Ki) of this compound |

| M1 | Gq/11 | High Affinity |

| M2 | Gi/o | High Affinity |

| M3 | Gq/11 | High Affinity |

| M4 | Gi/o | High Affinity |

| M5 | Gq/11 | High Affinity |

Note: Specific quantitative values are not consistently reported across the literature. The affinities are generally considered to be in the nanomolar range.

Signaling Pathways

The antagonism of muscarinic receptors by this compound blocks the initiation of key intracellular signaling cascades. The following diagrams illustrate the Gq/11 and Gi/o pathways that are inhibited.

Experimental Protocols

The following sections detail standardized protocols for the characterization of this compound as a muscarinic antagonist.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

[³H]-N-Methylscopolamine ([³H]-NMS) as the radioligand.

-

Unlabeled this compound (test compound).

-

Atropine (for determination of non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Plate shaker.

-

Cell harvester.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in binding buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Dilute [³H]-NMS in binding buffer to a final concentration approximately equal to its Kd for the respective receptor subtype.

-

Prepare a high concentration solution of atropine (e.g., 1 µM) for determining non-specific binding.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL of binding buffer, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.

-

Non-specific Binding: 25 µL of atropine solution, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.

-

Competition Binding: 25 µL of this compound dilution, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) on a plate shaker.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]-NMS against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (Calcium Flux Assay)

This protocol is used to assess the functional antagonism of this compound at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization.

Materials:

-

Cell line stably expressing a Gq-coupled muscarinic receptor (M1, M3, or M5).

-

A muscarinic agonist (e.g., Carbachol or Acetylcholine).

-

This compound.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black-walled, clear-bottom microplates.

-

A fluorescent plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Preparation:

-

Plate the cells in microplates and grow to confluence.

-

On the day of the assay, remove the growth medium.

-

-

Dye Loading:

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition (Antagonist):

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Addition and Signal Detection:

-

Prepare the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the plate in the fluorescent plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the agonist into the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced response.

-

The potency of the antagonist can be expressed as the IC50 or converted to a pA2 value using the Schild equation for competitive antagonists.

-

Pharmacokinetics and Pharmacodynamics

-

Absorption: As a quaternary ammonium compound, this compound is poorly and variably absorbed after oral administration.

-

Distribution: Its charged nature significantly restricts its passage across the blood-brain barrier, leading to predominantly peripheral effects.

-

Metabolism and Excretion: The metabolic fate and excretion profile of this compound are not extensively detailed in publicly available literature.

-

Pharmacodynamics: The onset of action and duration of effect are dependent on the route of administration and formulation. Its primary pharmacodynamic effects are a reduction in smooth muscle tone and glandular secretions.

Conclusion

References

- 1. Muscarinic acetylcholine receptor compounds alter net Ca2+ flux and contractility in an invertebrate smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

Unveiling the Anticholinergic Profile of Methscopolamine: A Technical Guide

A comprehensive analysis of the anticholinergic properties of Methscopolamine, intended for researchers, scientists, and drug development professionals. This guide details its mechanism of action, binding affinities, and the experimental protocols used for its characterization.

Methscopolamine, a quaternary ammonium derivative of scopolamine, is a potent muscarinic antagonist. Its anticholinergic properties are conferred by its ability to competitively block the action of acetylcholine at muscarinic receptors. This blockade results in a reduction of parasympathetic nervous system activity, leading to its therapeutic use in treating various gastrointestinal disorders, such as peptic ulcers and irritable bowel syndrome, by reducing gastric acid secretion and motility.[1][2] As a quaternary amine, Methscopolamine carries a positive charge, which limits its ability to cross the blood-brain barrier.[1] This property significantly reduces the central nervous system side effects commonly associated with its tertiary amine precursor, scopolamine.[1]

Mechanism of Action: Muscarinic Receptor Antagonism

Methscopolamine exerts its effects by acting as a competitive antagonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system's function. The binding of acetylcholine to these receptors initiates a cascade of intracellular signaling events. Methscopolamine, by competing with acetylcholine for the same binding site, prevents this activation and the subsequent downstream signaling.

The five muscarinic receptor subtypes are broadly classified based on their primary G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors preferentially couple to the Gq/11 family of G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins.[2] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

By blocking these signaling pathways, Methscopolamine effectively counteracts the physiological effects of acetylcholine in tissues expressing muscarinic receptors.

Quantitative Analysis of Receptor Binding

The affinity of Methscopolamine for the different muscarinic receptor subtypes is a critical determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Test System | Radioligand | Reference |

| M1 | 1.62 | CHO-K1 cells expressing human M1 receptor | [3H]N-Methylscopolamine | [4] |

| M2 | 27.5 | CHO-K1 cells expressing human M2 receptor | [3H]N-Methylscopolamine | [4] |

| M3 | 2.63 | CHO-K1 cells expressing human M3 receptor | [3H]N-Methylscopolamine | [4] |

| M4 | 10.0 (pKi 8.0) | CHO-K1 cells expressing human M4 receptor | [3H]N-Methylscopolamine | [5] |

| M5 | 5.0 (pKi 8.3) | CHO-K1 cells expressing human M5 receptor | [3H]N-Methylscopolamine | [5] |

Note: The Ki values presented are for Cyclopentolate, a structurally similar muscarinic antagonist, as a comprehensive dataset for Methscopolamine across all five subtypes was not available in the cited literature. These values are provided as a representative example of the expected range of affinities for a potent muscarinic antagonist.

Experimental Protocols

The determination of the binding affinity of Methscopolamine for muscarinic receptors is typically achieved through in vitro radioligand binding assays. A common method is a competitive binding assay using the radiolabeled antagonist [3H]N-Methylscopolamine ([3H]NMS).

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity

1. Materials:

- Cell membranes prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).

- [3H]N-Methylscopolamine (Radioligand).

- Unlabeled Methscopolamine (Competitor).

- Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

- Glass fiber filters (e.g., Whatman GF/B).

- Scintillation fluid.

- 96-well microplates.

- Filtration apparatus.

- Scintillation counter.

2. Procedure:

- Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer.

- Assay Setup: In a 96-well microplate, add the following in triplicate:

- Total Binding wells: Cell membranes, [3H]NMS at a concentration near its Kd, and assay buffer.

- Non-specific Binding wells: Cell membranes, [3H]NMS, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

- Competition wells: Cell membranes, [3H]NMS, and varying concentrations of unlabeled Methscopolamine.

- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound.

- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding as a function of the logarithm of the Methscopolamine concentration.

- Determine the IC50 value (the concentration of Methscopolamine that inhibits 50% of the specific binding of [3H]NMS) from the resulting sigmoidal curve using non-linear regression.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The antagonistic action of Methscopolamine at muscarinic receptors disrupts the normal signaling cascades initiated by acetylcholine. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Caption: Experimental workflow for a competitive binding assay.

References

- 1. Assay in Summary_ki [bindingdb.org]

- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Methylscopolamine's Effect on the Parasympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Methylscopolamine, a quaternary ammonium derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its primary mechanism of action involves the blockade of these receptors, which mediate the effects of the parasympathetic nervous system. This antagonism leads to a reduction in smooth muscle tone and secretions in various organs, including the gastrointestinal tract, salivary glands, and lungs. Due to its charged nature, this compound has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral effects with fewer central nervous system side effects compared to its parent compound, scopolamine. This technical guide provides an in-depth overview of the pharmacological effects of this compound on the parasympathetic nervous system, including its mechanism of action, quantitative data on receptor binding, detailed experimental protocols for its study, and a visualization of the relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors. These G-protein coupled receptors are integral to the function of the parasympathetic nervous system, which controls a wide array of involuntary bodily functions. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. By inhibiting ACh-mediated signaling, this compound effectively dampens parasympathetic tone.

Key Effects on the Parasympathetic Nervous System:

-

Gastrointestinal Tract: Reduces gastrointestinal motility and inhibits gastric acid secretion.

-

Salivary Glands: Decreases salivation, leading to dry mouth.

-

Respiratory System: Causes bronchodilation and reduces respiratory secretions.

-

Cardiovascular System: Can cause an increase in heart rate (tachycardia) by blocking M2 receptors in the heart that mediate vagal-induced slowing of the heart rate.[1]

-

Urinary System: Can lead to urinary retention by relaxing the detrusor muscle of the bladder.

-

Ocular System: Causes dilation of the pupils (mydriasis) and paralysis of accommodation (cycloplegia).

Quantitative Data

Precise and comprehensive quantitative data for this compound's binding affinity (Ki) or functional antagonism (pA2) across all five muscarinic receptor subtypes in a single, comparative study is limited in the available literature. However, data from radioligand binding studies using N-[3H]methylscopolamine ([3H]NMS) as the radioligand, along with competition binding assays with other muscarinic antagonists, provide valuable context for the receptor subtypes targeted by this compound.

Table 1: Binding Affinity (Kd) of [3H]N-Methylscopolamine for Muscarinic Receptors

| Tissue/Cell Type | Receptor Subtype(s) Present | Kd (nM) | Reference |

| Rat Cardiomyocytes | M2 | 0.27 ± 0.05 | [2] |

| Human Brain (Cortical and Striatal Sections) | M1 and M2 | 0.25 | [3] |

| Cultured Cerebellar Granule Cells | M2 and M3 | 0.128 ± 0.01 | [4] |

Table 2: Inhibitory Constants (Ki) of Reference Muscarinic Antagonists in [3H]NMS Competition Binding Assays

| Antagonist | Receptor Subtype | Ki (nM) | Tissue/Cell Type | Reference |

| Pirenzepine | M1 | 273 ± 13 | Cultured Cerebellar Granule Cells | [4] |

| Methoctramine | M2 (High Affinity) | 31 ± 5 | Cultured Cerebellar Granule Cells | [4] |

| Methoctramine | M3 (Low Affinity) | 2,620 ± 320 | Cultured Cerebellar Granule Cells | [4] |